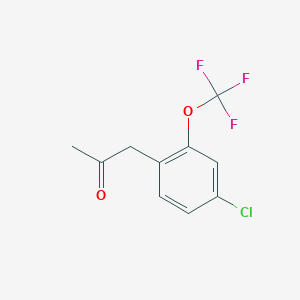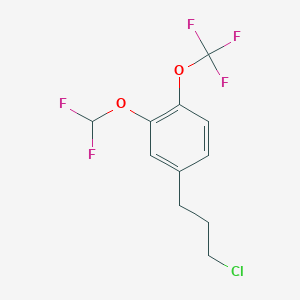
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a difluoromethoxy group, and a trifluoromethoxy group
準備方法
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Methoxylation: The difluoromethoxy and trifluoromethoxy groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated methoxy reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
化学反応の分析
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloropropyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The benzene ring and the substituents can undergo oxidation and reduction reactions under appropriate conditions. For example, the difluoromethoxy group can be oxidized to form difluoromethyl ketones.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Material Science: The fluorinated groups in the compound contribute to its hydrophobicity and chemical resistance, making it useful in developing advanced materials such as coatings and polymers.
Agricultural Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides, due to its ability to interact with biological targets.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The presence of fluorinated groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, affecting signaling pathways and metabolic processes.
類似化合物との比較
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
1-(3-Chloropropyl)-4-(difluoromethoxy)benzene: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
1-(3-Chloropropyl)-3-(trifluoromethoxy)benzene:
1-(3-Chloropropyl)-3,4-dimethoxybenzene: Contains non-fluorinated methoxy groups, leading to different biological and chemical behavior.
特性
分子式 |
C11H10ClF5O2 |
|---|---|
分子量 |
304.64 g/mol |
IUPAC名 |
4-(3-chloropropyl)-2-(difluoromethoxy)-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-5-1-2-7-3-4-8(19-11(15,16)17)9(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2 |
InChIキー |
RNFJVKWDNBTNLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCCCl)OC(F)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




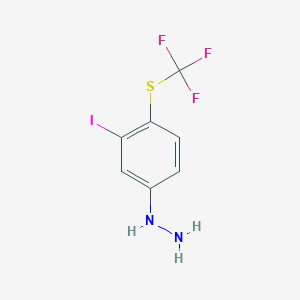
![(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one](/img/structure/B14046497.png)
![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)



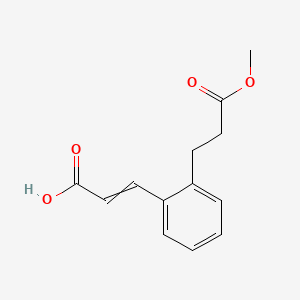
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
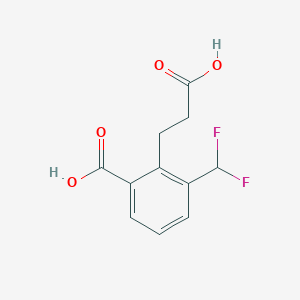
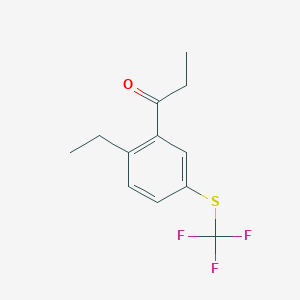
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)
